Methoxyethyl 3-nitrobenzylidenacetoacetate
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Overview
Description
Methoxyethyl 3-nitrobenzylidenacetoacetate is a chemical compound with the molecular formula C₁₄H₁₅NO₆ and a molecular weight of 293.27 g/mol . It is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs . The compound is characterized by its pale yellow to off-white crystalline appearance and has a melting point of 72-74°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxyethyl 3-nitrobenzylidenacetoacetate typically involves the following steps :
Starting Materials: Methoxyethyl acetoacetate and m-nitrobenzaldehyde.
Reaction Conditions:
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methoxyethyl 3-nitrobenzylidenacetoacetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the ester or nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve bases or acids as catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methoxyethyl 3-nitrobenzylidenacetoacetate has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Employed in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methoxyethyl 3-nitrobenzylidenacetoacetate involves its interaction with molecular targets such as enzymes and receptors . The compound’s effects are mediated through pathways involving the modulation of calcium channels, which play a crucial role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Nimodipine: A calcium channel blocker used to treat cerebral vasospasm.
Nitrendipine: Another calcium channel blocker with similar applications.
Cilnidipine: A dual L/N-type calcium channel blocker used for hypertension management.
Uniqueness
Methoxyethyl 3-nitrobenzylidenacetoacetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its nitro group and ester functionality make it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C14H15NO6 |
---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-methoxyethyl (E)-5-(3-nitrophenyl)-3-oxopent-4-enoate |
InChI |
InChI=1S/C14H15NO6/c1-20-7-8-21-14(17)10-13(16)6-5-11-3-2-4-12(9-11)15(18)19/h2-6,9H,7-8,10H2,1H3/b6-5+ |
InChI Key |
LFQRBILVNQWGDN-AATRIKPKSA-N |
Isomeric SMILES |
COCCOC(=O)CC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
COCCOC(=O)CC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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